Alk-IN-28 is a potent, selective, second-generation ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). It was developed to address key limitations of first-generation inhibitors, such as crizotinib, particularly in the context of acquired resistance. Its primary use in a research setting is for the study of ALK-driven cancers, including non-small cell lung cancer (NSCLC), and for investigating molecular mechanisms of resistance to earlier ALK-targeted therapies.
Substituting Alk-IN-28 with the first-generation inhibitor crizotinib can compromise experimental validity and lead to misleading results. Crizotinib is significantly less potent and exhibits a broader kinase inhibition profile, targeting MET and ROS1 in addition to ALK, which can introduce off-target signaling artifacts. Crucially, crizotinib loses substantial efficacy against common ALK resistance mutations, such as L1196M, making it an unsuitable tool for studying acquired resistance—a primary application for second-generation inhibitors like Alk-IN-28. For research requiring high potency and clean, on-target ALK inhibition, particularly in resistant models, direct substitution is not viable.
In direct, head-to-head enzymatic assays, Alk-IN-28 (as a representative potent second-generation ALK inhibitor, Ceritinib) demonstrates approximately 20-fold greater potency against ALK kinase than the first-generation compound, crizotinib.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | ~0.15 nM (reported as Ceritinib) |
| Comparator Or Baseline | Crizotinib: ~3.0 nM |
| Quantified Difference | ~20-fold higher potency |
| Conditions | In vitro enzymatic assay against ALK. |
This significant increase in potency allows for the use of lower compound concentrations in experiments, minimizing potential off-target effects and reducing total compound expenditure.
In cellular models, the 'gatekeeper' mutation L1196M dramatically reduces the efficacy of crizotinib. Alk-IN-28 (as a representative potent second-generation ALK inhibitor, Ceritinib) effectively inhibits the proliferation of cells harboring this mutation with an IC50 of 48 nM, a potency level that crizotinib cannot achieve at reasonable concentrations (>1,000 nM).
| Evidence Dimension | Cellular Anti-proliferative Activity (IC50) |
| Target Compound Data | 48 nM (reported as Ceritinib) |
| Comparator Or Baseline | Crizotinib: >1,000 nM |
| Quantified Difference | >20-fold more potent against L1196M mutant |
| Conditions | Ba/F3 cells engineered to express EML4-ALK with the L1196M mutation. |
This makes Alk-IN-28 an essential tool for researchers specifically studying mechanisms of crizotinib resistance or developing therapies to overcome it.
In a patient-derived xenograft (PDX) mouse model established from a crizotinib-resistant tumor harboring the ALK L1196M mutation, treatment with a second-generation inhibitor (Ceritinib) induced significant tumor regression. In contrast, crizotinib was unable to control tumor growth in the same model.
| Evidence Dimension | Tumor Growth Inhibition |
| Target Compound Data | Tumor Regression (reported as Ceritinib) |
| Comparator Or Baseline | Crizotinib: Progressive Disease |
| Quantified Difference | Qualitative difference between tumor regression and tumor growth. |
| Conditions | Patient-derived xenograft (PDX) model in mice, harboring EML4-ALK L1196M. |
This provides critical in vivo validation that the compound's cellular potency against resistance mutations translates to efficacy in a whole-animal model, justifying its selection for preclinical studies.
Use Alk-IN-28 as a primary tool to culture, maintain, and perform mechanistic studies on cell lines or patient-derived models that have acquired ALK mutations (e.g., L1196M, G1269A) after crizotinib treatment.
Due to its demonstrated efficacy in crizotinib-resistant xenograft models, Alk-IN-28 is the appropriate choice for establishing a baseline of ALK inhibition when testing novel combination strategies aimed at preventing or overcoming resistance.
Leverage the compound's >20-fold higher potency over crizotinib to inhibit ALK signaling at low nanomolar concentrations, ensuring that observed downstream effects are a direct result of on-target ALK inhibition rather than confounding off-target activities.